molecular formula C7H16N4O B1607637 1,4-Dimethylpiperazine-2-carbohydrazide CAS No. 175203-52-8

1,4-Dimethylpiperazine-2-carbohydrazide

Cat. No.: B1607637
CAS No.: 175203-52-8
M. Wt: 172.23 g/mol
InChI Key: JJMSAGIZUUNTQG-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine-2-carbohydrazide is a chemical compound with the molecular formula C7H16N4O and a molecular weight of 172.23 . It is also known as 1,4-Dimethylpiperazine-2-carboxylic acid hydrazide .


Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, 2 tertiary amines (aliphatic), and 1 N hydrazine .

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities : Research conducted by Al-Abdullah et al. (2015) focused on the synthesis of N-(1-adamantyl)carbothioamide derivatives and their antimicrobial and hypoglycemic activities. The study found significant antibacterial activity against various microorganisms and notable reduction in serum glucose levels in diabetic rats, indicating potential applications in medical treatments for diabetes and infections Al-Abdullah et al., 2015.

Molecular Interaction Studies : Dega-Szafran et al. (2006) reported on the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid, elucidating the structure through X-ray diffraction and exploring hydrogen bonding interactions. This study highlights the importance of 1,4-Dimethylpiperazine derivatives in understanding molecular interactions, potentially guiding the design of novel compounds with specific binding properties Dega-Szafran et al., 2006.

Catalyst in Polyurethane Foam Production : Samarappuli and Liyanage (2018) investigated the efficacy of 1,4-dimethylpiperazine as a catalyst in producing polyether foam. Their findings suggest that 1,4-dimethylpiperazine can serve as a delayed action catalyst, facilitating improved in-mold flowability and cure times for foam production, which is critical for manufacturing processes in the polymer industry Samarappuli & Liyanage, 2018.

Supramolecular Architectures : Wang et al. (2011) explored the crystallization of N-donor type compounds with 5-sulfosalicylic acid, demonstrating the effect of hydrogen bonding on supramolecular architectures. This research provides insight into how 1,4-Dimethylpiperazine derivatives can influence the formation of complex structures, offering potential applications in crystal engineering and the development of materials with novel properties Wang et al., 2011.

Properties

IUPAC Name

1,4-dimethylpiperazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O/c1-10-3-4-11(2)6(5-10)7(12)9-8/h6H,3-5,8H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMSAGIZUUNTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381306
Record name 1,4-dimethylpiperazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-52-8
Record name 1,4-Dimethyl-2-piperazinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-dimethylpiperazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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